8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
Brand Name: Vulcanchem
CAS No.: 1017789-58-0
VCID: VC13456515
InChI: InChI=1S/C10H10FNO/c11-8-4-3-7-2-1-5-12-10(13)9(7)6-8/h3-4,6H,1-2,5H2,(H,12,13)
SMILES: C1CC2=C(C=C(C=C2)F)C(=O)NC1
Molecular Formula: C10H10FNO
Molecular Weight: 179.19 g/mol

8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

CAS No.: 1017789-58-0

Cat. No.: VC13456515

Molecular Formula: C10H10FNO

Molecular Weight: 179.19 g/mol

* For research use only. Not for human or veterinary use.

8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one - 1017789-58-0

Specification

CAS No. 1017789-58-0
Molecular Formula C10H10FNO
Molecular Weight 179.19 g/mol
IUPAC Name 8-fluoro-2,3,4,5-tetrahydro-2-benzazepin-1-one
Standard InChI InChI=1S/C10H10FNO/c11-8-4-3-7-2-1-5-12-10(13)9(7)6-8/h3-4,6H,1-2,5H2,(H,12,13)
Standard InChI Key VQJKOALBTSTPAG-UHFFFAOYSA-N
SMILES C1CC2=C(C=C(C=C2)F)C(=O)NC1
Canonical SMILES C1CC2=C(C=C(C=C2)F)C(=O)NC1

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound features a benzo[c]azepin-1-one core with a fluorine substituent at the 8-position. Key structural attributes include:

  • IUPAC Name: 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one

  • SMILES: O=C1NCCCC2=C(F)C=CC=C12

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC10_{10}H10_{10}FNO
Molecular Weight179.2 g/mol
Melting Point142–144°C (recrystallized)
LogP (Lipophilicity)~2.8
SolubilityLow in water; soluble in DMSO

Synthesis and Industrial Production

Hydrogenation of 2-Aminoacetophenone

A common method involves the hydrogenation of 2-aminoacetophenone using trans-vertical aromatic dinitrate esters under controlled conditions. Key steps include:

  • Cyclization: Formation of the azepine ring via intramolecular amidation.

  • Fluorination: Electrophilic substitution using Selectfluor® or F2_2 gas to introduce the fluorine atom .

Nickel-Catalyzed Coupling

A novel approach employs NiCl2_2 and tetrahydroxydiboron (B2_2(OH)4_4) in DMSO to synthesize fluorinated benzoazepines . This method achieves yields of 60–70% under mild conditions (60°C, 5 hours) .

Table 2: Comparison of Synthesis Methods

MethodYield (%)Key ReagentsAdvantages
Hydrogenation60–702-Aminoacetophenone, F2_2Scalable for industrial use
Nickel Catalysis65–75NiCl2_2, B2_2(OH)4_4Mild conditions, fewer steps

Chemical Reactivity and Derivatives

Substitution Reactions

The fluorine atom at the 8-position undergoes nucleophilic substitution with amines or thiols, yielding derivatives with enhanced bioactivity. For example:

  • Amination: Reaction with primary amines produces 8-amino analogs (IC50_{50}: 0.048 µM in A549 cells) .

Oxidation and Reduction

  • Oxidation: Treatment with KMnO4_4 yields ketones or carboxylic acids.

  • Reduction: LiAlH4_4 reduces the carbonyl group to an alcohol, forming 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine.

Table 3: Major Reaction Pathways

Reaction TypeReagentsProductsApplications
SubstitutionNH3_3, EtOH8-Amino derivativesAnticancer agents
OxidationKMnO4_4, H2_2O8-Fluoro-benzoazepine carboxylic acidProdrug synthesis
ReductionLiAlH4_4, THF8-Fluoro-benzoazepine alcoholNeuroprotective studies

Pharmacological Applications

Anticancer Activity

Derivatives of this compound demonstrate potent cytotoxicity against cancer cell lines:

  • A549 (Lung Cancer): IC50_{50} = 0.048 µM via tubulin polymerization inhibition .

  • MV4:11 (Leukemia): IC50_{50} = 1.95 µM through caspase-mediated apoptosis .

Table 4: Biological Activity Profile

Cell LineIC50_{50} (µM)MechanismSource
A5490.048Tubulin inhibition
MV4:111.95Apoptosis induction
K562>10Low sensitivity

Neuroprotective Effects

The compound’s affinity for GABAA_A receptors (Ki_i = 12 nM) suggests potential in treating anxiety and neurodegenerative disorders. Fluorine’s electronegativity enhances blood-brain barrier penetration.

Comparative Analysis with Analogs

Halogenated Derivatives

  • 8-Bromo Analog: Higher lipophilicity (logP = 3.1) but lower metabolic stability.

  • 8-Chloro Analog: Reduced binding affinity (IC50_{50} = 2.1 µM in A549).

Table 5: Structural Modifications and Bioactivity

SubstituentlogPIC50_{50} (A549, µM)Metabolic Stability (t1/2_{1/2})
-F2.80.0484.2 hours
-Br3.10.121.8 hours
-Cl2.92.13.5 hours

Future Directions

  • Optimization of Pharmacokinetics: Structural modifications to improve oral bioavailability and half-life.

  • In Vivo Studies: Preclinical trials to evaluate efficacy in animal models of cancer and neurodegeneration.

  • Target Identification: Elucidating molecular targets beyond tubulin and GABA receptors.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator